AC-42

Beschreibung

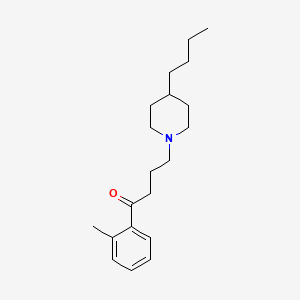

Structure

3D Structure

Eigenschaften

CAS-Nummer |

244291-63-2 |

|---|---|

Molekularformel |

C20H31NO |

Molekulargewicht |

301.5 g/mol |

IUPAC-Name |

4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one |

InChI |

InChI=1S/C20H31NO/c1-3-4-9-18-12-15-21(16-13-18)14-7-11-20(22)19-10-6-5-8-17(19)2/h5-6,8,10,18H,3-4,7,9,11-16H2,1-2H3 |

InChI-Schlüssel |

ANTKBACNWQHQJE-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCC1CCN(CC1)CCCC(=O)C2=CC=CC=C2C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

4-n-butyl-1-(4-(2-methylphenyl)-4-oxo-1-butyl)-piperidine hydrogen chloride AC-42 AC42 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Synthesis of 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a robust and efficient two-step synthetic pathway for the preparation of 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one. The synthesis involves an initial Friedel-Crafts acylation to form a key chloro-ketone intermediate, followed by a nucleophilic substitution with 4-butylpiperidine to yield the final product. This document provides detailed experimental protocols, quantitative data, and a schematic representation of the synthesis pathway.

I. Synthesis Pathway Overview

The synthesis of 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one is accomplished through the following two-step reaction sequence:

Step 1: Friedel-Crafts Acylation

The synthesis commences with the Friedel-Crafts acylation of toluene with 4-chlorobutyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). This reaction forms the key intermediate, 4-chloro-1-(2-methylphenyl)butan-1-one. The ortho- and para-isomers are the major products due to the activating and directing effects of the methyl group on the aromatic ring. The desired ortho-isomer can be separated from the para-isomer by chromatographic techniques.

Step 2: Nucleophilic Substitution

The final step involves the nucleophilic substitution of the chlorine atom in 4-chloro-1-(2-methylphenyl)butan-1-one with 4-butylpiperidine. This reaction is typically carried out in a suitable solvent and in the presence of a base to neutralize the hydrochloric acid generated during the reaction.

II. Quantitative Data

The following tables summarize the key quantitative data for the reactants, intermediates, and the final product.

Table 1: Properties of Reactants and Products

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| Toluene | C₇H₈ | 92.14 | 111 | -95 |

| 4-Chlorobutyryl chloride | C₄H₆Cl₂O | 141.00 | 174 | -46 |

| Aluminum chloride | AlCl₃ | 133.34 | 180 (sublimes) | 192.4 |

| 4-Chloro-1-(2-methylphenyl)butan-1-one | C₁₁H₁₃ClO | 196.67 | - | - |

| 4-Butylpiperidine | C₉H₁₉N | 141.26 | 198-200 | - |

| 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one | C₂₀H₃₁NO | 301.47 | - | - |

Table 2: Reaction Conditions and Expected Yields

| Step | Reaction | Solvent | Catalyst/Base | Temperature (°C) | Reaction Time (h) | Expected Yield (%) |

| 1. Friedel-Crafts | Toluene + 4-Chlorobutyryl chloride | Dichloromethane | Aluminum chloride | 0 - 5 | 2 - 4 | 70 - 80 (total isomers) |

| 2. Nucleophilic Sub. | 4-Chloro-1-(2-methylphenyl)butan-1-one + 4-Butylpiperidine | Acetonitrile | Potassium carbonate | Reflux (82) | 6 - 8 | 85 - 95 |

III. Experimental Protocols

Step 1: Synthesis of 4-Chloro-1-(2-methylphenyl)butan-1-one (Friedel-Crafts Acylation)

-

Reaction Setup: A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas) is charged with anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane (200 mL). The mixture is cooled to 0 °C in an ice bath.

-

Reagent Addition: A solution of 4-chlorobutyryl chloride (1.1 eq) in anhydrous dichloromethane (50 mL) is added dropwise to the stirred suspension of aluminum chloride. Following this, toluene (1.0 eq) is added dropwise via the dropping funnel over a period of 30 minutes, maintaining the temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is stirred at 0-5 °C for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is carefully poured into a mixture of crushed ice (300 g) and concentrated hydrochloric acid (50 mL). The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 100 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (100 mL), water (100 mL), and brine (100 mL).

-

Purification: The organic layer is dried over anhydrous sodium sulfate and the solvent is removed under reduced pressure. The resulting crude product, a mixture of ortho- and para-isomers, is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to isolate the desired ortho-isomer, 4-chloro-1-(2-methylphenyl)butan-1-one.

Step 2: Synthesis of 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one (Nucleophilic Substitution)

-

Reaction Setup: A 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with 4-chloro-1-(2-methylphenyl)butan-1-one (1.0 eq), 4-butylpiperidine (1.2 eq), potassium carbonate (1.5 eq) as a base, and acetonitrile (150 mL) as the solvent.

-

Reaction Progression: The reaction mixture is heated to reflux (approximately 82 °C) and stirred for 6-8 hours. The reaction progress can be monitored by TLC.

-

Workup: After the reaction is complete, the mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water (100 mL) and ethyl acetate (150 mL). The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 75 mL).

-

Purification: The combined organic layers are washed with brine (100 mL), dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude product is purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one.

IV. Visualization of the Synthesis Pathway

The following diagram illustrates the two-step synthesis of 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one.

Caption: Synthesis pathway for 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one.

An In-Depth Technical Guide to the Mechanism of Action of 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one (AC-42)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one, also known as AC-42. This compound has been identified as a selective allosteric agonist of the muscarinic M1 receptor.[1] This document collates and presents key quantitative data from seminal studies, details the experimental protocols used to elucidate its pharmacological profile, and provides visual representations of its signaling pathways and experimental workflows. The information is intended to serve as a foundational resource for researchers and professionals engaged in the study and development of muscarinic receptor modulators.

Core Mechanism of Action: Allosteric Agonism at the M1 Muscarinic Receptor

This compound is a selective agonist for the muscarinic M1 receptor.[1] Unlike orthosteric agonists that bind to the same site as the endogenous ligand acetylcholine, this compound interacts with a distinct, allosteric site on the receptor.[1] This interaction induces a conformational change in the M1 receptor, leading to its activation even in the absence of an orthosteric agonist.[1] Evidence for this allosteric mechanism is derived from several key experimental findings:

-

Schild Regression Analysis: In functional assays, the interaction between this compound and orthosteric antagonists like atropine and pirenzepine resulted in Schild slopes significantly less than unity.[1] This deviation from the expected value of 1.0 for competitive antagonism is a hallmark of an allosteric interaction.

-

Radioligand Binding Assays: this compound did not fully inhibit the binding of the orthosteric radioligand [3H]N-methylscopolamine ([3H]NMS) to the M1 receptor.[1] Instead, it demonstrated a partial and saturable effect, which could be quantitatively described by an allosteric model.[1]

-

Dissociation Kinetics: this compound was observed to significantly slow the dissociation rate of [3H]NMS from the M1 receptor.[1] This provides conclusive evidence that this compound binds to a topographically distinct site, thereby allosterically modulating the conformation of the orthosteric binding site.[1]

The allosteric agonism of this compound at the M1 receptor triggers downstream signaling cascades typically associated with this G-protein coupled receptor (GPCR), namely the activation of phospholipase C (PLC), leading to the production of inositol phosphates and the mobilization of intracellular calcium.[1]

Quantitative Pharmacological Data

The following tables summarize the quantitative data regarding the pharmacological activity of this compound at the human M1 muscarinic receptor expressed in Chinese hamster ovary (CHO) cells.

Table 1: Functional Potency of this compound in M1 Receptor-Mediated Cellular Assays

| Assay | Agonist | pEC50 |

| Inositol Phosphate Accumulation | Carbachol | 5.88 ± 0.05 |

| This compound | 6.96 ± 0.06 | |

| Intracellular Calcium Mobilization | Carbachol | 6.64 ± 0.06 |

| This compound | 7.31 ± 0.04 |

Data are presented as mean ± S.E.M. pEC50 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Table 2: Interaction of Antagonists with Carbachol and this compound in the Inositol Phosphate Accumulation Assay

| Agonist | Antagonist | pA2 / pKB | Schild Slope (s) |

| Carbachol | Atropine | 9.17 ± 0.07 | 1.02 ± 0.07 |

| Pirenzepine | 8.12 ± 0.05 | 0.98 ± 0.06 | |

| This compound | Atropine | 7.15 ± 0.20 | 0.44 ± 0.09 |

| Pirenzepine | 6.45 ± 0.13 | 0.52 ± 0.07 |

*Significantly different from unity (P < 0.05). pA2 and pKB values represent the negative logarithm of the antagonist concentration that necessitates a 2-fold increase in the agonist concentration to produce the same response.

Table 3: Allosteric Parameters for the Interaction of this compound and Atropine with the M1 Receptor

| Ligand | pKB | Cooperativity (α) |

| Atropine | 9.09 | 0.0002 |

pKB is the negative logarithm of the equilibrium dissociation constant of the antagonist. The cooperativity factor (α) describes the degree to which the binding of the allosteric modulator (this compound) and the orthosteric ligand (atropine) influence each other's affinity. An α value less than 1 indicates negative cooperativity.

Signaling Pathway and Experimental Workflows

M1 Muscarinic Receptor Signaling Pathway Activated by this compound

Caption: M1 receptor signaling cascade initiated by the allosteric agonist this compound.

Experimental Workflow for [3H]N-methylscopolamine ([3H]NMS) Binding Assay

Caption: Workflow for the [3H]NMS radioligand binding assay.

Experimental Workflow for Inositol Phosphate (IP) Accumulation Assay

Caption: Workflow for the inositol phosphate accumulation assay.

Detailed Experimental Protocols

Radioligand Binding Assay ([3H]N-methylscopolamine)

This protocol is adapted from the methodology described in the investigation of this compound's allosteric properties.

-

Membrane Preparation: Chinese hamster ovary (CHO) cells stably expressing the human M1 muscarinic receptor (CHO-hM1) are harvested and homogenized in ice-cold buffer. The homogenate is centrifuged, and the resulting pellet is washed and resuspended in the assay buffer to a final protein concentration of 10-30 µ g/well .

-

Incubation: Cell membranes are incubated in a total volume of 250 µL of assay buffer containing the radioligand [3H]N-methylscopolamine ([3H]NMS) at a concentration of approximately 0.3 nM, and varying concentrations of this compound or other competing ligands. The incubation is carried out at 25°C for 2 hours to reach equilibrium.

-

Termination and Filtration: The binding reaction is terminated by rapid filtration through glass fiber (GF/B) filters using a cell harvester.[2] This separates the bound radioligand from the unbound.

-

Washing: The filters are washed multiple times with ice-cold 0.9% (w/v) NaCl solution to remove any non-specifically bound radioligand.[2]

-

Radioactivity Measurement: The filters are allowed to dry, and the amount of bound radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis: Non-specific binding is determined in the presence of a high concentration of a saturating unlabeled ligand (e.g., 1 µM atropine). Specific binding is calculated by subtracting non-specific binding from total binding. The data are then fitted to an allosteric model using non-linear regression analysis to determine parameters such as pKB and the cooperativity factor (α).

Inositol Phosphate (IP) Accumulation Assay

This protocol outlines a common method for measuring Gq-coupled receptor activation.

-

Cell Culture and Labeling: CHO-hM1 cells are seeded in multi-well plates. The following day, the culture medium is replaced with inositol-free medium containing [3H]myo-inositol (e.g., 3 µCi/mL) and incubated for 16-24 hours to allow for the incorporation of the radiolabel into cellular phosphoinositides.[1]

-

Pre-incubation: Prior to stimulation, the cells are washed and pre-incubated in an assay buffer containing 10 mM lithium chloride (LiCl) for 10 minutes at 37°C.[1] LiCl inhibits inositol monophosphatases, leading to the accumulation of inositol phosphates.

-

Agonist Stimulation: Cells are then stimulated with various concentrations of this compound or other agonists for a defined period, typically 25-60 minutes at 37°C.[1] For antagonist studies, cells are pre-incubated with the antagonist before the addition of the agonist.

-

Lysis and Neutralization: The stimulation is terminated by aspirating the medium and lysing the cells with a cold acid solution (e.g., 0.8 M perchloric acid).[1] The lysates are then neutralized with a basic solution (e.g., KOH/KHCO3).[1]

-

Purification of Inositol Phosphates: The total [3H]inositol phosphates are separated from free [3H]inositol using anion-exchange chromatography, typically with AG 1-X8 resin columns.[1] The columns are washed, and the inositol phosphates are eluted with a high-salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).[1]

-

Quantification and Data Analysis: The radioactivity of the eluted fraction is measured by liquid scintillation counting.[1] The results are then plotted against the logarithm of the agonist concentration, and concentration-response curves are fitted using a sigmoidal dose-response equation to determine pEC50 and maximal response values.

Intracellular Calcium Mobilization Assay

This protocol describes a common method for measuring real-time changes in intracellular calcium concentration.

-

Cell Seeding: CHO-hM1 cells are plated into black-walled, clear-bottom 96-well plates and allowed to adhere overnight.

-

Dye Loading: The cell culture medium is removed, and the cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES) for approximately 1 hour at 37°C. An anion transporter inhibitor, such as probenecid, may be included to prevent dye leakage.

-

Washing: After incubation, the cells are washed with the assay buffer to remove any excess extracellular dye.

-

Measurement: The plate is placed in a fluorescence plate reader equipped with an automated injection system. A baseline fluorescence reading is taken before the addition of this compound or other ligands.

-

Agonist Addition and Signal Detection: The agonist is injected into the wells, and the fluorescence intensity is monitored over time. An increase in fluorescence corresponds to an increase in intracellular calcium concentration.

-

Data Analysis: The change in fluorescence (peak fluorescence minus baseline) is calculated for each concentration of the agonist. These values are then used to generate concentration-response curves and determine the pEC50 of the compound.

Conclusion

The compound 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one (this compound) is a potent and selective allosteric agonist of the M1 muscarinic receptor. Its mechanism of action, distinct from that of orthosteric agonists, involves binding to a topographically separate site on the receptor, leading to its activation and the initiation of downstream signaling through the Gq/PLC pathway. The quantitative data and experimental protocols presented in this guide provide a detailed pharmacological characterization of this compound and serve as a valuable resource for further research and development in the field of muscarinic receptor modulation.

References

The Allosteric Agonist 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one (AC-42): A Technical Guide to its M1 Receptor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one, also known as AC-42, a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1-mAChR). The M1 receptor is a key target in the development of therapeutics for cognitive deficits associated with neurological disorders such as Alzheimer's disease and schizophrenia. This document details the pharmacological properties of this compound, including its binding affinity and functional efficacy, and presents the experimental protocols used for its characterization. Furthermore, it illustrates the key signaling pathways activated by this compound and provides a visual representation of a typical experimental workflow for assessing its M1 receptor agonist activity.

Introduction

The M1 muscarinic acetylcholine receptor, a G-protein coupled receptor (GPCR), plays a crucial role in mediating cholinergic neurotransmission in the central nervous system, particularly in brain regions associated with learning and memory.[1][2] The development of selective M1 receptor agonists has been a long-standing goal in medicinal chemistry to address the cognitive decline observed in various neurodegenerative and psychiatric conditions. However, the high degree of homology in the orthosteric binding site across the five muscarinic receptor subtypes has posed a significant challenge to achieving selectivity.

This compound, or 4-(4-butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one, emerged as a pioneering compound that circumvents this challenge by acting as an allosteric agonist.[3][4] It binds to a site topographically distinct from the acetylcholine binding site, inducing a conformational change in the receptor that leads to its activation. This allosteric mechanism of action confers a high degree of selectivity for the M1 receptor subtype.

This guide serves as a comprehensive resource for researchers engaged in the study of M1 receptor pharmacology and the development of novel M1-targeted therapeutics. It consolidates key quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and experimental processes.

Quantitative Pharmacological Data

The following tables summarize the in vitro pharmacological data for this compound, quantifying its potency and efficacy as an M1 receptor agonist.

Table 1: Functional Potency of this compound at the Human M1 Muscarinic Receptor

| Assay Type | Cell Line | Receptor Type | Parameter | Value | Reference |

| Calcium Mobilization | CHO | Wild-Type Human M1 | EC50 | 805 nM | |

| Calcium Mobilization | CHO | Y381A Mutated Human M1 | EC50 | 220 nM |

Table 2: Agonist Activity of this compound at Muscarinic Receptor Subtypes

| Receptor Subtype | Agonist Activity | Reference |

| M1 | Yes | [3] |

| M2 | No | [3] |

| M3 | No | [3] |

| M4 | No | [3] |

| M5 | No | [3] |

M1 Receptor Signaling Pathways Activated by this compound

This compound, as an allosteric agonist, demonstrates biased signaling, preferentially activating certain downstream pathways. It has been shown to activate Gαq/11 and Gαs-dependent signaling cascades, while not engaging the Gαi/o pathway, a distinction from some orthosteric agonists.[3]

Gαq/11 Signaling Pathway

Activation of the M1 receptor by this compound leads to the coupling and activation of the Gαq/11 family of G-proteins. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[5]

Gαs Signaling Pathway

In addition to the canonical Gαq/11 pathway, this compound has been shown to induce M1 receptor coupling to the Gαs protein. This leads to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). cAMP then acts as a second messenger to activate protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cellular response.

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize the M1 receptor agonist activity of this compound.

Inositol Phosphate (IP) Accumulation Assay

This assay measures the accumulation of inositol phosphates, a downstream product of Gαq/11 activation, in response to M1 receptor stimulation.

Materials:

-

Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor (CHO-M1).

-

Cell culture medium (e.g., DMEM/F12) with appropriate supplements.

-

myo-[3H]inositol.

-

Stimulation buffer (e.g., HBSS with 10 mM LiCl).

-

Lysis buffer (e.g., 0.1 M formic acid).

-

Dowex AG1-X8 resin (formate form).

-

Scintillation cocktail and counter.

-

This compound and reference agonists/antagonists.

Procedure:

-

Cell Culture and Labeling:

-

Plate CHO-M1 cells in 24-well plates and grow to near confluency.

-

Label cells by incubating overnight in inositol-free medium containing myo-[3H]inositol (e.g., 1 µCi/mL).

-

-

Assay Initiation:

-

Wash the cells with pre-warmed stimulation buffer.

-

Pre-incubate the cells in stimulation buffer for 15-30 minutes at 37°C.

-

-

Compound Addition:

-

Add varying concentrations of this compound or other test compounds to the wells.

-

Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

-

Assay Termination and Lysis:

-

Aspirate the stimulation buffer and terminate the reaction by adding ice-cold lysis buffer.

-

Incubate on ice for 30 minutes to ensure complete cell lysis.

-

-

Separation of Inositol Phosphates:

-

Transfer the lysates to columns containing Dowex AG1-X8 resin.

-

Wash the columns with water to remove free myo-[3H]inositol.

-

Elute the total [3H]inositol phosphates with a high salt buffer (e.g., 1 M ammonium formate/0.1 M formic acid).

-

-

Quantification:

-

Add the eluate to scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the concentration-response curve and determine the EC50 and Emax values for this compound.

-

Calcium Mobilization Assay

This assay measures the transient increase in intracellular calcium concentration following M1 receptor activation, typically using a fluorescent calcium indicator.

Materials:

-

CHO-M1 cells.

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).

-

Assay buffer (e.g., HBSS with 20 mM HEPES).

-

Probenecid (to prevent dye leakage).

-

This compound and reference compounds.

-

A fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR, FlexStation).

Procedure:

-

Cell Plating:

-

Plate CHO-M1 cells in black-walled, clear-bottom 96- or 384-well plates and grow to confluency.

-

-

Dye Loading:

-

Prepare a loading buffer containing the calcium-sensitive fluorescent dye and probenecid in assay buffer.

-

Remove the cell culture medium and add the loading buffer to the cells.

-

Incubate for a specified time (e.g., 60 minutes) at 37°C in the dark to allow for dye uptake.

-

-

Cell Washing:

-

Gently wash the cells with assay buffer to remove excess dye.

-

-

Compound Addition and Signal Detection:

-

Place the cell plate in the fluorescence plate reader.

-

Establish a stable baseline fluorescence reading.

-

Use the instrument's integrated fluidics to add varying concentrations of this compound to the wells.

-

Immediately begin kinetic reading of fluorescence intensity over time (e.g., every second for 2-3 minutes).

-

-

Data Analysis:

-

Determine the peak fluorescence response for each concentration.

-

Plot the concentration-response curve and calculate the EC50 and Emax values.

-

Conclusion

4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one (this compound) is a valuable pharmacological tool for investigating the function of the M1 muscarinic receptor. Its allosteric mechanism of action and high selectivity for the M1 subtype make it a significant compound in the pursuit of novel treatments for cognitive disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers aiming to further elucidate the therapeutic potential of M1 receptor modulation. The distinct signaling profile of this compound, characterized by the activation of Gαq/11 and Gαs pathways without engaging Gαi/o, offers a unique avenue for exploring biased agonism at the M1 receptor and its implications for drug development. This detailed understanding of its pharmacology is essential for the design of future M1-targeted therapies with improved efficacy and side-effect profiles.

References

An In-depth Technical Guide to the Allosteric Modulation of the M1 Muscarinic Acetylcholine Receptor by 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one (AC-42)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one, commonly known as AC-42, is a pioneering pharmacological tool and a lead compound in the study of muscarinic acetylcholine receptor (mAChR) therapeutics.[1] Extensive research has characterized this compound as a selective allosteric agonist of the M1 muscarinic acetylcholine receptor (M1 mAChR).[1][2] Unlike orthosteric agonists that bind to the highly conserved acetylcholine binding site, this compound modulates receptor activity by binding to a distinct, allosteric site.[2][3] This property confers a high degree of subtype selectivity, making this compound an invaluable tool for elucidating the physiological roles of the M1 receptor and a promising scaffold for the development of novel therapeutics for neurological disorders such as Alzheimer's disease and schizophrenia. This guide provides a comprehensive overview of the technical details surrounding the allosteric modulation of the M1 receptor by this compound, including its pharmacological properties, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Pharmacological Profile of this compound

This compound exhibits a unique pharmacological profile as a selective allosteric agonist of the M1 mAChR. Its mechanism of action and functional effects have been delineated through a variety of in vitro assays.

Quantitative Data Summary

The following tables summarize the key quantitative parameters that define the interaction of this compound with the M1 mAChR.

Table 1: Binding Affinities of this compound at Muscarinic Receptors

| Receptor Subtype | Radioligand | Assay Type | Cell Line | Ki (nM) | Reference |

| Human M1 | [3H]N-methylscopolamine ([3H]NMS) | Competition Binding | CHO | ~1,800 | [2] |

| Human M2 | [3H]NMS | Competition Binding | CHO | >10,000 | [4] |

| Human M3 | [3H]NMS | Competition Binding | CHO | >10,000 | [4] |

| Human M4 | [3H]NMS | Competition Binding | CHO | >10,000 | |

| Human M5 | [3H]NMS | Competition Binding | CHO | >10,000 |

Note: The relatively low affinity in competition assays with an orthosteric antagonist is characteristic of allosteric modulators and does not reflect their functional potency.

Table 2: Functional Potency and Efficacy of this compound at the M1 Receptor

| Functional Assay | Cell Line | Parameter | Value | Efficacy (vs. Acetylcholine) | Reference |

| Intracellular Calcium Mobilization | CHO-hM1 | EC50 | ~200 nM | ~66-85% | [2] |

| Inositol Phosphate Accumulation | CHO-hM1 | EC50 | ~500 nM | ~70-90% | [2] |

| ERK Phosphorylation | CHO-M1 | EC50 | Not Reported | Partial Agonist | [4] |

Signaling Pathways Modulated by this compound

This compound, as an agonist of the M1 mAChR, primarily modulates intracellular signaling through the Gq/11 protein pathway. Activation of the M1 receptor by this compound leads to a cascade of downstream events culminating in various cellular responses.

Canonical M1 Receptor Signaling Pathway

The binding of this compound to the allosteric site on the M1 receptor stabilizes a conformation that facilitates the activation of the heterotrimeric G protein Gq/11. This initiates the following canonical signaling cascade:

-

Gq/11 Activation: The activated Gαq/11 subunit dissociates from the Gβγ dimer and activates Phospholipase C (PLC).

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Release: IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).

-

PKC Activation: The elevated intracellular Ca2+ and DAG synergistically activate Protein Kinase C (PKC), which then phosphorylates a multitude of downstream target proteins, leading to diverse cellular responses.

Detailed Experimental Protocols

The characterization of this compound's allosteric modulation of the M1 receptor relies on a suite of in vitro pharmacological assays. Below are detailed methodologies for key experiments.

Radioligand Binding Assay ([3H]N-methylscopolamine)

This assay is used to determine the binding affinity (Ki) of this compound for the M1 receptor by measuring its ability to compete with a radiolabeled orthosteric antagonist.

Materials:

-

CHO-hM1 cell membranes (or other cells stably expressing the human M1 receptor)

-

[3H]N-methylscopolamine ([3H]NMS) (specific activity ~80 Ci/mmol)

-

This compound

-

Atropine (for non-specific binding determination)

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

-

96-well microplates

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in binding buffer.

-

In a 96-well plate, add 50 µL of binding buffer, 50 µL of the appropriate this compound dilution, and 50 µL of [3H]NMS (final concentration ~0.5 nM).

-

For total binding wells, add 50 µL of binding buffer instead of this compound.

-

For non-specific binding wells, add 50 µL of atropine (final concentration 1 µM).

-

Initiate the binding reaction by adding 50 µL of CHO-hM1 cell membrane suspension (final protein concentration ~10-20 µ g/well ).

-

Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with 3 mL of ice-cold binding buffer.

-

Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and allow to equilibrate for at least 4 hours.

-

Measure the radioactivity in a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value of this compound by non-linear regression analysis of the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]NMS and Kd is its dissociation constant.

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to elicit an increase in intracellular calcium, a key downstream event of M1 receptor activation.

Materials:

-

CHO-hM1 cells (or other suitable cell line)

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

This compound

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

-

Pluronic F-127

-

Probenecid (optional, to prevent dye leakage)

-

96- or 384-well black, clear-bottom microplates

-

Fluorescence imaging plate reader (FLIPR) or a fluorescence microplate reader

Procedure:

-

Seed CHO-hM1 cells into black, clear-bottom microplates and grow to confluence.

-

Prepare the dye loading solution by mixing Fluo-4 AM with an equal volume of 20% Pluronic F-127 in assay buffer.

-

Aspirate the cell culture medium and add the dye loading solution to the cells.

-

Incubate the plate at 37°C for 1 hour in the dark.

-

Wash the cells twice with assay buffer to remove excess dye.

-

Prepare serial dilutions of this compound in assay buffer.

-

Place the cell plate in the FLIPR instrument and measure the baseline fluorescence.

-

Add the this compound dilutions to the cells and immediately begin recording the fluorescence intensity over time (typically for 2-3 minutes).

-

Analyze the data by calculating the peak fluorescence response for each concentration of this compound.

-

Determine the EC50 value by plotting the peak response against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Schild Analysis for Allosteric Interaction

Schild analysis is a classical pharmacological method that can be adapted to demonstrate the allosteric nature of the interaction between this compound and orthosteric ligands. A Schild slope significantly different from unity is indicative of an allosteric interaction.

Materials:

-

Same materials as for the Intracellular Calcium Mobilization Assay

-

A known orthosteric antagonist of the M1 receptor (e.g., Atropine)

Procedure:

-

Perform a full dose-response curve for this compound in the calcium mobilization assay to determine its EC50.

-

Perform a series of this compound dose-response curves in the presence of increasing, fixed concentrations of the orthosteric antagonist (e.g., 1 nM, 3 nM, 10 nM, 30 nM Atropine).

-

Calculate the EC50 for this compound from each curve.

-

Calculate the dose ratio (DR) for each antagonist concentration: DR = (EC50 of this compound in the presence of antagonist) / (EC50 of this compound in the absence of antagonist).

-

Plot log(DR-1) on the y-axis against the logarithm of the antagonist concentration on the x-axis.

-

Perform a linear regression on the data points. The slope of this line is the Schild slope.

-

A slope significantly different from 1.0 provides evidence for an allosteric interaction. For a negative allosteric modulator, the slope will be less than 1.0.

Conclusion

4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one (this compound) has been instrumental in advancing our understanding of allosteric modulation at the M1 muscarinic acetylcholine receptor. Its high selectivity, a consequence of its allosteric binding site, has enabled the dissection of M1 receptor-mediated signaling pathways and their physiological functions. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this compound and other allosteric modulators. Further investigation into the structural basis of this compound's interaction with the M1 receptor and its in vivo effects will continue to be a fruitful area of research, with the potential to yield novel therapeutics for a range of central nervous system disorders.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Probing the molecular mechanism of interaction between 4-n-butyl-1-[4-(2-methylphenyl)-4-oxo-1-butyl]-piperidine (this compound) and the muscarinic M(1) receptor: direct pharmacological evidence that this compound is an allosteric agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The M1 muscarinic receptor allosteric agonists this compound and 1-[1'-(2-methylbenzyl)-1,4'-bipiperidin-4-yl]-1,3-dihydro-2H-benzimidazol-2-one bind to a unique site distinct from the acetylcholine orthosteric site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Contrasting Effects of Allosteric and Orthosteric Agonists on M1 Muscarinic Acetylcholine Receptor Internalization and Down-regulation - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide on the Discovery and History of AC-42 Development

A comprehensive search for a therapeutic agent designated "AC-42" has yielded no specific publicly available information. It is possible that "this compound" is an internal, confidential project identifier, a compound that has not yet entered public stages of development, or a misnomer for another agent.

While there is no data on a compound named "this compound", the search did retrieve information on similarly named entities or related concepts in drug development which may be of interest to researchers, scientists, and drug development professionals. These include the histone deacetylase inhibitor AR-42 , and the amyloid-beta peptide Aβ-42 , a key target in Alzheimer's disease research. Additionally, a Novartis data science initiative named Data 42 was identified.

This guide will proceed by presenting available information on AR-42 and the context of Aβ-42-related drug discovery, as these represent the closest available matches to the initial query.

AR-42: A Histone Deacetylase Inhibitor

AR-42 is a small molecule inhibitor of histone deacetylase (HDAC) that has been investigated for its potential in treating vestibular schwannoma and meningioma.

Experimental Protocols

Phase 0 Clinical Trial for AR-42 in Vestibular Schwannoma and Meningioma

A multi-center, proof-of-concept Phase 0 study was designed to evaluate the bioactivity of AR-42.

-

Objective: To assess the suppression of p-AKT in vestibular schwannoma and meningioma tumors by AR-42 in adult patients scheduled for tumor resection.

-

Patient Population: Adult patients (Age > 18) with a diagnosis of vestibular schwannoma and/or meningioma confirmed by MRI, for whom surgical resection was the selected treatment. Patients with Neurofibromatosis type 2 (NF2) were required to meet the Manchester Criteria.

-

Inclusion Criteria Summary:

-

Diagnosis of vestibular schwannoma and/or meningioma with planned surgical resection.

-

ECOG/WHO performance status of 0-1.

-

Normal organ and marrow function at the time of screening.

-

Ability to swallow capsules.

-

Informed consent provided by the patient or their legal representative.

-

-

Intervention: Administration of the drug AR-42.

-

Primary Endpoint: Assessment of the suppression of p-AKT by AR-42, which was selected as a marker of drug activity. Preclinical data indicated a dose-dependent suppression of p-AKT by AR-42 in both tumor types.[1]

Data Presentation

As the study was exploratory and designed to assess a biomarker rather than clinical efficacy, detailed quantitative results are not publicly available.[1] The primary outcome was focused on the biological activity within the tumor tissue.

Aβ-42 as a Therapeutic Target in Alzheimer's Disease

Amyloid-beta (Aβ) peptides, particularly the 42-amino acid long form (Aβ-42), are central to the pathology of Alzheimer's disease due to their tendency to aggregate and form plaques in the brain.[2] Drug discovery efforts have focused on molecules that can modulate the production and aggregation of Aβ-42.

Signaling Pathways and Mechanisms of Action

Drug candidates targeting Aβ-42 generally fall into two categories:

-

γ-secretase inhibitors (GSIs): These compounds block the activity of γ-secretase, an enzyme complex responsible for cleaving the amyloid precursor protein (APP) to produce Aβ peptides.

-

γ-secretase modulators (GSMs): These molecules alter the site of γ-secretase cleavage on APP, favoring the production of shorter, less aggregation-prone Aβ peptides over Aβ-42.

Some small molecules have been identified that, conversely, increase Aβ-42 levels. Studies on these "AD accelerators," such as Aftin-4, suggest a common mechanism of action involving the perturbation of the subcellular localization of γ-secretase components, which may alter the enzyme's specificity.[2]

Mandatory Visualization

Below is a conceptual workflow for the screening of compounds that modulate Aβ-42 production.

Data 42: Accelerating Drug Discovery at Novartis

Novartis has initiated a program named "Data 42" with the goal of leveraging data and artificial intelligence to accelerate the discovery of new medicines.[3] This initiative aims to integrate vast and complex datasets, including proprietary compound data, preclinical safety and efficacy data, and clinical trial information, to improve the probability of success in drug development.[3] The name is inspired by the science fiction series "The Hitchhiker's Guide to the Galaxy."[3]

Logical Relationships

The logical relationship within the Data 42 framework involves the integration of diverse data sources to build a comprehensive understanding of potential drug candidates and their effects.

References

Pharmacological Profile of 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one (AC-42): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one, a compound commonly known in scientific literature as AC-42. The document elucidates its mechanism of action as a selective allosteric agonist at the M1 muscarinic acetylcholine receptor. Key preclinical data from in vitro functional and binding assays are presented in a structured format. Detailed methodologies for the pivotal experiments that have defined the pharmacological characteristics of this compound are described, offering a reproducible framework for further investigation. Additionally, signaling pathway and experimental workflow diagrams are provided to visually represent the compound's cellular effects and the processes for their evaluation.

Introduction

4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one (this compound) is a novel small molecule that has garnered significant interest in the field of neuropharmacology. It has been identified as a selective agonist of the muscarinic M1 receptor.[1][2] Unlike the endogenous ligand acetylcholine, which binds to the orthosteric site, this compound interacts with a distinct, allosteric site on the receptor.[1] This allosteric modulation presents a promising therapeutic strategy, potentially offering enhanced receptor subtype selectivity and a differentiated safety profile compared to traditional orthosteric agonists. This guide serves as a technical resource, consolidating the core pharmacological data and experimental procedures related to this compound.

Mechanism of Action

This compound functions as an allosteric agonist at the human M1 muscarinic receptor.[1] This mechanism is characterized by its binding to a topographical site distinct from the acetylcholine binding site. Evidence from radioligand binding studies demonstrates that this compound does not fully inhibit the binding of the orthosteric antagonist [³H]N-methylscopolamine ([³H]NMS).[1] Instead, it retards the dissociation of [³H]NMS from the receptor, a hallmark of allosteric interaction.[1] Despite its non-competitive binding, this compound is capable of activating the M1 receptor in the absence of an orthosteric agonist, leading to the initiation of downstream signaling cascades.[1]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data for this compound from in vitro pharmacological assays performed in Chinese Hamster Ovary (CHO) cells stably expressing the human M1 receptor.

Table 1: Functional Agonist Activity of this compound

| Assay | Endpoint Measured | Agonist | pEC₅₀ |

| Inositol Phosphate Accumulation | IP₁ Production | This compound | 6.3 |

| Carbachol | 6.7 | ||

| Intracellular Calcium Mobilization | [Ca²⁺]i Increase | This compound | 6.8 |

| Carbachol | 7.2 |

Data presented are representative values from published literature.

Table 2: Allosteric Interaction of this compound with Orthosteric Ligands

| Assay | Ligand Interaction | Antagonist | Schild Slope |

| Inositol Phosphate Accumulation | This compound vs. Atropine | Atropine | < 1 |

| This compound vs. Pirenzepine | Pirenzepine | < 1 | |

| [³H]NMS Radioligand Binding | Effect on [³H]NMS Dissociation | This compound | Retardation |

Schild slopes significantly less than unity are indicative of a non-competitive, allosteric interaction.

Experimental Protocols

Cell Culture

Chinese Hamster Ovary (CHO) cells stably transfected with the human M1 muscarinic acetylcholine receptor (CHO-hM1) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain receptor expression. Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Inositol Phosphate Accumulation Assay

This assay quantifies the M1 receptor-mediated activation of the Gq signaling pathway.

-

Cell Seeding: CHO-hM1 cells are seeded into 24-well plates and grown to near confluency.

-

Radiolabeling: The culture medium is replaced with inositol-free DMEM containing [³H]myo-inositol (1 µCi/mL) and incubated for 16-24 hours to allow for incorporation into membrane phosphoinositides.

-

Agonist Stimulation: Cells are washed with Hanks' Balanced Salt Solution (HBSS) and pre-incubated with HBSS containing 10 mM LiCl for 15 minutes at 37°C. Subsequently, cells are stimulated with varying concentrations of this compound or a reference agonist for 60 minutes.

-

Extraction: The stimulation is terminated by the addition of ice-cold 0.5 M trichloroacetic acid (TCA).

-

Purification: The acid-soluble fraction containing the inositol phosphates is collected and neutralized. The [³H]inositol phosphates are purified by anion-exchange chromatography using Dowex AG1-X8 resin.

-

Quantification: The radioactivity of the eluted [³H]inositol phosphates is measured by liquid scintillation counting.

Intracellular Calcium Mobilization Assay

This assay provides a real-time measurement of M1 receptor activation.

-

Cell Seeding: CHO-hM1 cells are seeded into black-walled, clear-bottom 96-well plates.

-

Dye Loading: The culture medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer for 60 minutes at 37°C.

-

Agonist Addition: The plate is placed in a fluorescence plate reader. Baseline fluorescence is measured before the automated addition of varying concentrations of this compound.

-

Signal Detection: Fluorescence intensity is measured kinetically over time. The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

[³H]N-methylscopolamine ([³H]NMS) Radioligand Binding Assay

This assay is used to determine the binding characteristics of this compound.

-

Membrane Preparation: CHO-hM1 cells are harvested, and a crude membrane preparation is obtained by homogenization and centrifugation.

-

Binding Incubation: Cell membranes are incubated with a fixed concentration of [³H]NMS and varying concentrations of this compound in a binding buffer.

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Dissociation Rate: To measure the effect on dissociation, membranes are pre-incubated with [³H]NMS. Dissociation is then initiated by the addition of a high concentration of an unlabeled orthosteric ligand (e.g., atropine) in the presence or absence of this compound. The amount of bound radioligand is measured at various time points.

Visualizations

Signaling Pathway of this compound at the M1 Receptor

Caption: M1 receptor signaling cascade initiated by this compound.

Experimental Workflow for Inositol Phosphate Accumulation Assay

Caption: Workflow for measuring inositol phosphate accumulation.

Logical Relationship in Allosteric Radioligand Binding

Caption: Logical model of this compound's allosteric interaction.

References

In Vitro Characterization of AC-42: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

AC-42 is a pioneering selective allosteric agonist of the M1 muscarinic acetylcholine receptor.[1] As the first of its kind to be discovered, it has become a crucial tool for studying the binding domain of the M1 receptor.[1] This document provides a comprehensive overview of the in vitro characterization of this compound, including its binding affinity, functional activity, and signaling pathways. Detailed experimental protocols are provided to facilitate the replication of key assays.

Core Data Summary

The following tables summarize the key quantitative data for the in vitro characterization of this compound.

| Parameter | Value | Receptor Type | Cell Line | Reference |

| EC50 | 805 nM | Human Wild-Type M1 Receptor | CHO | [2] |

| 220 nM | Y381A Mutated Human M1 Receptor | CHO | [2] | |

| ~1.6 µM (Gαq/11) | Human M1 Receptor | CHO-M1 | [3] | |

| Agonist Activity | Selective for M1 | Muscarinic Receptors M1-M5 | R-SAT | [4] |

| Signaling Bias | Activates Gαq/11 & Gαs | Human M1 Receptor | CHO-M1 | [5] |

| Does not activate Gαi1/2 | Human M1 Receptor | CHO-M1 | [5] |

EC50 (Half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response. R-SAT (Receptor Selection and Amplification Technology) is a functional assay. CHO (Chinese Hamster Ovary) cells are a cell line used in biological and medical research.

Signaling Pathways

This compound exhibits biased agonism, preferentially activating specific downstream signaling cascades upon binding to the M1 muscarinic receptor. It has been demonstrated to activate Gαq/11 and Gαs protein-dependent pathways, while not engaging the Gαi1/2 pathway.[5]

Gαq/11 Pathway Activation

Activation of the Gαq/11 pathway by this compound leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key signaling event that can be measured in functional assays.[6]

Gαs Pathway Activation

The coupling of the this compound-bound M1 receptor to the Gαs pathway results in the activation of adenylyl cyclase, which then catalyzes the conversion of ATP to cyclic AMP (cAMP).[5] The accumulation of cAMP is another measurable endpoint for assessing the functional activity of this compound.

This compound Signaling Pathways

Experimental Protocols

Detailed methodologies for key in vitro assays used to characterize this compound are provided below.

Radioligand Binding Assay (for Binding Affinity - Ki)

This assay determines the affinity of a ligand for a receptor by measuring the displacement of a radiolabeled ligand.

Materials:

-

CHO cell membranes expressing the human M1 muscarinic receptor

-

Radioligand: [³H]-N-methylscopolamine ([³H]NMS)

-

Non-specific binding control: Atropine

-

Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1.5 mM CaCl₂, 1 mM MgCl₂, pH 7.4

-

Scintillation fluid

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, add the CHO-M1 cell membranes, [³H]NMS (at a concentration near its Kd), and varying concentrations of this compound.

-

For non-specific binding, add a high concentration of atropine instead of this compound.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value of this compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.

Radioligand Binding Assay Workflow

[³⁵S]GTPγS Binding Assay (for Gαq/11 Activation)

This functional assay measures the activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.

Materials:

-

CHO-M1 cell membranes

-

[³⁵S]GTPγS

-

GDP

-

Assay buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4

-

Anti-Gαq/11 antibody

-

Protein A-coated scintillation proximity assay (SPA) beads

-

Microplate scintillation counter

Protocol:

-

Prepare a dilution series of this compound.

-

In a 96-well plate, add CHO-M1 cell membranes, GDP, and varying concentrations of this compound.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at 30°C with gentle agitation.[3]

-

Terminate the reaction by adding ice-cold assay buffer.

-

Add anti-Gαq/11 antibody and incubate to allow for immunoprecipitation.

-

Add Protein A-coated SPA beads and incubate.

-

Centrifuge the plate and count the radioactivity using a microplate scintillation counter.

-

Plot the concentration-response curve and determine the EC50 and Emax values.

Calcium Mobilization Assay (for Functional Activity)

This assay measures the increase in intracellular calcium concentration following receptor activation.

Materials:

-

CHO-M1 cells

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)

-

Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

-

Fluorescent plate reader with an integrated liquid handling system

Protocol:

-

Plate CHO-M1 cells in a 96-well black-walled, clear-bottom plate and culture overnight.

-

Load the cells with a calcium-sensitive fluorescent dye by incubating them in the dye solution at 37°C.

-

Wash the cells with assay buffer to remove excess dye.

-

Prepare a dilution series of this compound.

-

Place the cell plate in a fluorescent plate reader.

-

Measure the baseline fluorescence.

-

Add the this compound dilutions to the wells and immediately begin recording the fluorescence intensity over time.

-

Determine the peak fluorescence response for each concentration.

-

Plot the concentration-response curve and calculate the EC50 value.[2]

cAMP Accumulation Assay (for Gαs Activation)

This assay quantifies the production of cyclic AMP in response to receptor activation.

Materials:

-

CHO-M1 cells

-

cAMP assay kit (e.g., LANCE Ultra cAMP Kit)

-

Stimulation buffer

-

Forskolin (as a positive control and to potentiate the signal for Gαi-coupled receptors, though not activated by this compound)

-

Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET)

Protocol:

-

Seed CHO-M1 cells in a 384-well white plate.

-

Prepare a dilution series of this compound.

-

Add the this compound dilutions to the cells.

-

Add the detection reagents from the cAMP assay kit.

-

Incubate the plate at room temperature.

-

Read the plate using a TR-FRET-capable plate reader.

-

Calculate the cAMP concentration based on a standard curve.

-

Plot the concentration-response curve to determine the EC50 and Emax.

Logical Flow of this compound In Vitro Characterization

References

- 1. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. files.core.ac.uk [files.core.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. G protein coupling and signaling pathway activation by m1 muscarinic acetylcholine receptor orthosteric and allosteric agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. innoprot.com [innoprot.com]

Aβ42 and its Impact on Glutamatergic Transmission

An in-depth analysis of scientific literature reveals no molecule or protein with the designation "AC-42" that has a recognized role in neurotransmission. This term may be a misnomer, a highly novel or proprietary compound not yet in the public domain, or a typographical error.

However, the query's components strongly suggest a potential reference to Amyloid-beta 42 (Aβ42) , a key peptide implicated in the pathology of Alzheimer's disease and a subject of extensive research in neuroscience. Aβ42 is well-documented to have profound effects on neurotransmission. Another possibility could be Cdc42 , a protein involved in neuronal signaling pathways. Given the depth of information available and its direct relevance to neurodegenerative disease research, this guide will proceed under the well-founded assumption that the topic of interest is Aβ42 .

This technical guide provides a comprehensive overview of Aβ42's role in neurotransmission, tailored for researchers, scientists, and drug development professionals.

Amyloid-beta 42 (Aβ42) is a peptide that aggregates to form the amyloid plaques characteristic of Alzheimer's disease[1]. These aggregates are neurotoxic and disrupt synaptic function long before significant neuronal death occurs[1][2]. One of the primary systems affected is glutamatergic neurotransmission, which is critical for learning and memory[1].

Aβ42 accumulation impacts glutamatergic synapses in several ways:

-

Altered Glutamate Clearance: Aβ42 can accelerate the clearance of glutamate from the extracellular space by affecting astrocyte function. This rapid removal can alter the duration and magnitude of synaptic signaling[1].

-

Synaptic Plasticity Impairment: It interferes with long-term potentiation (LTP) and enhances long-term depression (LTD), the cellular mechanisms underlying learning and memory.

-

Receptor Dysregulation: Aβ42 has been shown to reduce the ratio of NMDA to AMPA receptors at the synapse, which is critical for synaptic plasticity[1].

Quantitative Data on Aβ42's Effects

The following tables summarize key quantitative findings from studies on Aβ42's impact on neurotransmission.

| Parameter | Control Condition | Aβ42 Treatment | Percentage Change | Reference |

| Glutamate Clearance Rate | Normalized to 100% | Increased Rate | Varies by study | [1] |

| NMDA/AMPA Receptor Ratio | Baseline Ratio | Reduced Ratio | Varies by study | [1] |

| Spine Density (CA1 Pyramidal Cells) | Baseline Density | Altered Density | Varies by study | [1] |

Note: Specific quantitative values can vary significantly based on the experimental model (e.g., cell culture, animal model), Aβ42 concentration, and oligomerization state.

Signaling Pathways Modulated by Aβ42

Aβ42 oligomers can trigger aberrant signaling cascades within neurons, leading to synaptic dysfunction. One critical pathway involves the dysregulation of calcium homeostasis. Exposure of axons to Aβ42 oligomers causes a rapid, Ca²⁺-dependent induction of local protein synthesis, which generates a retrograde signal that can lead to neuronal stress and degeneration[3].

Aβ42-Induced Retrograde Signaling Pathway

Caption: Aβ42 oligomers induce calcium influx in axons, triggering local protein synthesis and forming a retrograde signaling complex that communicates stress to the cell body.

Key Experimental Protocols

Reproducible research on Aβ42 requires well-defined experimental protocols. Below are methodologies for key experiments cited in the literature.

Protocol 1: Aβ42 Quantification in Brain Tissue via ELISA

This protocol is used to measure the levels of Aβ42 protein in brain homogenates[2].

-

Tissue Homogenization: Homogenize hippocampal or prefrontal cortex tissue in a solution of 5 M guanidine-HCl/50 mM Tris-HCl (pH 8.0) at a ratio of 16 volumes of solution to tissue weight[2].

-

Incubation: Incubate the homogenate for 3-4 hours with gentle mixing at room temperature to solubilize Aβ aggregates.

-

Protease Inhibition: Add a protease inhibitor cocktail to prevent protein degradation[2].

-

Centrifugation & Dilution: Centrifuge the samples to pellet debris. Dilute the supernatant in a reaction buffer specific to the ELISA kit.

-

ELISA Procedure: Perform the Enzyme-Linked Immunosorbent Assay (ELISA) according to the manufacturer’s instructions, using specific antibodies for Aβ42.

-

Data Analysis: Read the absorbance on a plate reader and calculate the concentration of Aβ42 based on a standard curve.

Protocol 2: Electrophysiological Recording of Synaptic Activity

This method is used to assess the effects of Aβ42 on synaptic transmission and plasticity in brain slices[1].

-

Slice Preparation: Prepare acute hippocampal slices from a mouse model.

-

Recording: Perform whole-cell patch-clamp recordings from CA1 pyramidal neurons.

-

Stimulation: Stimulate Schaffer collateral afferents to evoke excitatory postsynaptic currents (EPSCs).

-

Aβ42 Application: Perfuse the brain slice with a solution containing oligomerized Aβ42.

-

Data Acquisition: Record changes in synaptic strength, such as the NMDA/AMPA ratio or the induction of LTP/LTD, before and after Aβ42 application.

-

Analysis: Analyze the recorded currents to quantify changes in synaptic parameters.

Experimental Workflow: Studying Aβ42 Effects on Neurotransmission

Caption: A typical experimental workflow for investigating the in vivo effects of Aβ42 on neuronal function, combining biochemical, functional, and structural analyses.

Conclusion for Drug Development Professionals

The disruption of neurotransmission by Aβ42 is a critical early event in the pathogenesis of Alzheimer's disease. Understanding the specific molecular mechanisms—from altered glutamate clearance to the activation of retrograde stress signaling—provides multiple avenues for therapeutic intervention. Strategies aimed at preventing Aβ42 aggregation, blocking its interaction with synaptic receptors, or inhibiting downstream pathological signaling cascades are central to the development of next-generation Alzheimer's therapeutics. The experimental protocols and quantitative data presented here serve as a foundational reference for preclinical research and development in this vital area.

References

Initial Toxicity Screening of 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one: A Technical Guide

Affiliation: Google Research

Abstract: The emergence of novel psychoactive substances (NPS) presents a significant challenge for toxicological assessment and regulation. This guide provides a comprehensive framework for the initial toxicity screening of the compound 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one, for which no public toxicity data is currently available. The methodologies outlined herein are designed for researchers, scientists, and drug development professionals to establish a preliminary safety profile of this and structurally related novel compounds. The guide details standardized in vitro and in vivo experimental protocols, data presentation strategies, and the visualization of key workflows and potential cellular pathways.

Introduction

4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one is a synthetic compound belonging to the amino ketone class, featuring a piperidine moiety. Structurally, it shares features with other psychoactive substances, suggesting a potential for central nervous system activity and associated toxicities. A robust and systematic initial toxicity screening is imperative to identify potential hazards to human health. This document outlines a recommended tiered approach, starting with a battery of in vitro assays to assess cytotoxicity, genotoxicity, and specific organ toxicity, followed by a preliminary in vivo acute toxicity study to understand its systemic effects.

The goal of this initial screening is not to provide a complete toxicological profile but to identify key liabilities that would inform decisions on further development or regulation.

Recommended In Vitro Toxicity Screening

In vitro assays are rapid and cost-effective methods to evaluate the potential toxicity of a compound at the cellular level, reducing the reliance on animal testing in the early stages.[1]

Experimental Protocols

2.1.1. Basal Cytotoxicity Assay (Neutral Red Uptake Method)

-

Objective: To assess the concentration at which the test compound induces cell death in a general cell line.

-

Methodology:

-

Cell Culture: Mouse fibroblast cells (e.g., Balb/c 3T3) are cultured in a suitable medium until they reach approximately 80% confluency.

-

Exposure: Cells are seeded into 96-well plates and exposed to a range of concentrations of 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one (e.g., 0.1 µM to 1000 µM) for 24 hours.

-

Neutral Red Staining: The treatment medium is replaced with a medium containing neutral red dye, which is taken up by viable cells.

-

Extraction and Measurement: The dye is extracted from the lysosomes of viable cells, and the absorbance is measured spectrophotometrically.

-

Data Analysis: The concentration that causes a 50% reduction in viability (IC50) is calculated from the concentration-response curve. This can be useful in a weight-of-evidence approach to determine starting doses for acute oral in vivo toxicity protocols.[2]

-

2.1.2. Genotoxicity: Bacterial Reverse Mutation Test (Ames Test)

-

Objective: To determine the mutagenic potential of the compound by assessing its ability to induce mutations in different strains of Salmonella typhimurium and Escherichia coli.[3]

-

Methodology:

-

Bacterial Strains: Histidine-dependent strains of S. typhimurium (e.g., TA98, TA100, TA1535, TA1537) and a tryptophan-dependent strain of E. coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix from rat liver) to detect metabolites that may be mutagenic.

-

Exposure: The bacterial strains are exposed to the test compound at various concentrations on agar plates with minimal histidine (or tryptophan).

-

Incubation: Plates are incubated for 48-72 hours.

-

Data Analysis: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize the required amino acid) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result for mutagenicity.[3]

-

2.1.3. Cardiotoxicity: hERG Channel Assay

-

Objective: To evaluate the potential of the compound to block the human Ether-à-go-go-Related Gene (hERG) potassium channel, which is a key indicator of pro-arrhythmic risk.

-

Methodology:

-

Cell Line: A mammalian cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

-

Electrophysiology: Automated patch-clamp electrophysiology is used to measure the hERG channel current.

-

Exposure: Cells are exposed to increasing concentrations of the test compound.

-

Measurement: The inhibitory effect on the hERG current is recorded.

-

Data Analysis: The IC50 value (the concentration that inhibits 50% of the hERG current) is determined.

-

Data Presentation: In Vitro Toxicity Summary

The following table summarizes hypothetical data from the initial in vitro screening.

| Assay | Cell/System Used | Endpoint | Hypothetical Result | Preliminary Toxicity Classification |

| Basal Cytotoxicity | Balb/c 3T3 Fibroblasts | IC50 (µM) | 75 | Moderate Cytotoxicity |

| Ames Test (with S9) | S. typhimurium (TA100) | Revertants/Plate | 2.5-fold increase vs. control | Potential Mutagen |

| Ames Test (without S9) | S. typhimurium (TA100) | Revertants/Plate | No significant increase | Non-mutagenic parent compound |

| hERG Channel Assay | HEK293-hERG | IC50 (µM) | 25 | Moderate hERG Inhibition Risk |

Visualization: In Vitro Screening Workflow

Caption: Workflow for the initial in vitro toxicity screening of a novel compound.

Recommended In Vivo Acute Toxicity Screening

Following in vitro assessment, a limited in vivo study is necessary to understand the compound's effects in a whole biological system.[4]

Experimental Protocol: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)

-

Objective: To identify a dose that causes signs of toxicity but no mortality and to estimate the acute oral lethal dose. This method avoids using death as an endpoint where possible.[5]

-

Methodology:

-

Animal Model: Young adult female rats (e.g., Sprague-Dawley strain) are typically used, as females are often more sensitive.[6]

-

Housing and Acclimation: Animals are housed in standard conditions and acclimated for at least 5 days before the study.

-

Sighting Study: A preliminary study is conducted using a single animal per dose step (e.g., 5, 50, 300, 2000 mg/kg) to determine the appropriate starting dose for the main study.

-

Main Study:

-

A group of animals (typically 5 females) is dosed at the starting level determined by the sighting study. The substance is administered as a single oral gavage dose.[5]

-

If no mortality is observed, a higher dose is tested in another group. If mortality occurs, the test is repeated at a lower dose.

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system effects), and body weight changes for up to 14 days.[6]

-

Necropsy: At the end of the observation period, all animals are humanely euthanized and subjected to a gross necropsy to identify any target organs of toxicity.

-

Data Presentation: In Vivo Acute Toxicity Summary

The following table summarizes hypothetical data from an acute oral toxicity study.

| Species/Strain | Sex | Dose (mg/kg) | Mortality | Key Clinical Signs Observed | Gross Necropsy Findings |

| Rat (Sprague-Dawley) | Female | 300 | 0/5 | Hyperactivity, tremors within 4 hours, resolved by 24 hours. | No abnormalities observed. |

| Rat (Sprague-Dawley) | Female | 2000 | 2/5 | Severe tremors, convulsions, lethargy, piloerection. | Gastric irritation, pale liver. |

Visualization: In Vivo Acute Toxicity Workflow

Caption: Workflow for an in vivo acute oral toxicity study using the Fixed Dose Procedure.

Potential Mechanism of Action and Signaling Pathways

The chemical structure of 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one suggests a potential interaction with monoamine neurotransmitter systems, a common mechanism for psychoactive drugs. Many such compounds act as reuptake inhibitors or releasing agents for dopamine (DAT), norepinephrine (NET), and serotonin (SERT).

Visualization: Hypothetical Signaling Pathway

The diagram below illustrates a hypothetical interaction where the compound inhibits the dopamine transporter (DAT), leading to increased synaptic dopamine levels and subsequent downstream signaling.

Caption: Hypothetical inhibition of the dopamine transporter by the test compound.

Conclusion

The initial toxicity screening of a novel compound like 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one is a critical step in hazard identification. The tiered approach recommended in this guide, combining in vitro assays for cytotoxicity, genotoxicity, and cardiotoxicity with a limited in vivo acute toxicity study, provides a robust framework for a preliminary safety assessment. The data generated from these studies, when presented clearly and analyzed systematically, allows for an informed decision on the potential risks associated with the compound and guides the necessity for further, more detailed toxicological evaluation.

References

- 1. youtube.com [youtube.com]

- 2. Acute Toxicity - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]

- 3. youtube.com [youtube.com]

- 4. fiveable.me [fiveable.me]

- 5. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

An In-depth Technical Guide on the Solubility and Stability of 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one is a novel chemical entity for which no public data is available. The following guide is constructed based on established principles of pharmaceutical sciences and provides representative data and methodologies for assessing the solubility and stability of a compound with this structure. The experimental protocols and data are illustrative and serve as a framework for laboratory investigation.

Introduction

The preclinical and clinical success of a new chemical entity (NCE) is critically dependent on its physicochemical properties. Among the most important of these are solubility and stability. Aqueous solubility directly influences the bioavailability of a drug candidate, while chemical stability determines its shelf-life and dictates storage conditions. This document provides a comprehensive overview of the core solubility and stability characteristics of 4-(4-Butylpiperidin-1-yl)-1-(2-methylphenyl)butan-1-one, hereafter referred to as "the compound."

Understanding these parameters is essential for formulation development, pharmacokinetic profiling, and ensuring the safety and efficacy of the final drug product. The data and protocols presented herein are intended to guide researchers in their evaluation of this and structurally similar compounds.

Solubility Profile

Solubility is a measure of the maximum amount of a substance that can dissolve in a given solvent at a specific temperature and pressure. For pharmaceutical applications, aqueous solubility, particularly at physiological pH, is of paramount importance.

The solubility of the compound was assessed in various media relevant to pharmaceutical development. The data presented below is representative for a compound of this class.

Table 1: Aqueous Solubility of the Compound at 25 °C